molecular formula C10H11BrO B13270962 2-(4-Bromophenyl)cyclobutan-1-OL

2-(4-Bromophenyl)cyclobutan-1-OL

Cat. No.: B13270962
M. Wt: 227.10 g/mol
InChI Key: CNXQOORFQANMMS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)cyclobutan-1-OL is an organic compound with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.1 g/mol It is characterized by a cyclobutane ring substituted with a 4-bromophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)cyclobutan-1-OL typically involves the cyclization of appropriate precursors. One common method is the [2+2] cycloaddition reaction, where a suitable diene and a brominated phenyl compound are reacted under specific conditions to form the cyclobutane ring . The reaction conditions often include the use of catalysts such as nickel or palladium complexes and may require photochemical activation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)cyclobutan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)cyclobutan-1-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)cyclobutan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)cyclobutanol: Similar structure but differs in the position of the hydroxyl group.

    2-(4-Chlorophenyl)cyclobutan-1-OL: Similar structure with a chlorine atom instead of bromine.

    2-(4-Methylphenyl)cyclobutan-1-OL: Similar structure with a methyl group instead of bromine.

Uniqueness

2-(4-Bromophenyl)cyclobutan-1-OL is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic modifications. Additionally, the cyclobutane ring provides a rigid framework, influencing the compound’s biological activity and stability .

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

2-(4-bromophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H11BrO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9-10,12H,5-6H2

InChI Key

CNXQOORFQANMMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C2=CC=C(C=C2)Br)O

Origin of Product

United States

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